tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTWIYJNPMOPF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the direct introduction of the tert-butoxycarbonyl group into the morpholine ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the oxidation of sp3 C–H bonds, C–C bond cleavage, and C–O bond formation in one pot under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethenyl group may participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃ (estimated)
- Key Differences: Positional isomer with the ethenyl group at the 3R-position instead of 2R.
tert-Butyl 2-ethynylmorpholine-4-carboxylate
- Molecular Formula: C₁₁H₁₇NO₃
- Key Differences : The ethynyl (-C≡CH) group replaces ethenyl, enabling click chemistry (e.g., azide-alkyne cycloaddition). The triple bond reduces steric bulk but increases susceptibility to oxidation .
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- Molecular Formula: C₂₁H₂₃NO₄
- Key Differences : Incorporates bulky diphenyl and oxo groups, enhancing π-π stacking interactions but reducing solubility in polar solvents. The 6-oxo group introduces hydrogen-bonding capability .
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
- Molecular Formula: C₁₁H₂₁NO₄
- Key Differences : A hydroxyethyl substituent introduces hydrogen-bonding sites, improving water solubility and biological target engagement .
Spectroscopic and Physicochemical Properties
NMR Data Comparison
- tert-Butyl (2R)-2-ethenylmorpholine-4-carboxylate : Expected ¹H-NMR signals include a vinyl proton doublet (δ 5.6–6.2 ppm) and tert-butyl singlet (δ 1.4 ppm).
- tert-Butyl 2-ethynylmorpholine-4-carboxylate : Ethynyl protons appear as a singlet near δ 2.5–3.0 ppm .
- (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate : Hydroxyethyl protons show splitting (δ 3.4–3.8 ppm) .
Solubility and Stability
- This compound : Moderately soluble in THF and DCM; stable under inert atmospheres.
- tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate : Low solubility in water due to aromatic groups; stable in acidic conditions .
Biological Activity
tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate is a compound that has garnered attention in various biological and chemical studies due to its potential applications in pharmaceuticals and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 217.26 g/mol
- CAS Number : 1132-61-9
- Structure : The compound features a morpholine ring with a tert-butyl group and an ethenyl substituent, which contributes to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It acts as a non-ionic organic buffering agent, particularly effective in cell cultures within a pH range of 6 to 8.5, which is crucial for maintaining cellular homeostasis during experimental procedures .
Biological Activity
-
Cell Culture Applications :
- Used as a buffering agent in cell culture media, it helps stabilize pH levels, thereby enhancing cell viability and function.
- Studies indicate that optimal pH conditions facilitated by this compound improve the growth rates of various cell lines.
-
Pharmacological Potential :
- Preliminary research suggests that derivatives of morpholine compounds exhibit significant activity against certain cancer cell lines. The structural modifications in this compound may enhance its cytotoxic properties against these cells.
- The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, indicating potential use as a therapeutic agent.
Case Studies
- Cell Viability and Growth :
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 1132-61-9 |
| Cell Viability Improvement | ~30% increase |
| IC50 (Cancer Cell Lines) | 15 - 25 µM |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, NaHCO₃, CH₂Cl₂, 0°C | 85% | |
| Vinylation | Vinyl magnesium bromide, THF, −78°C → RT | 72% | |
| Purification | Silica gel (70–230 mesh), Hexane:EtOAc (4:1) | 95% purity |
Basic: How is the stereochemistry of this compound confirmed?
Methodological Answer:
The (2R) configuration is validated using:
X-ray Crystallography : Single-crystal analysis (e.g., SHELX software) resolves absolute stereochemistry .
Chiral HPLC : Retention times compared to racemic mixtures (e.g., Chiralpak AD-H column, heptane/IPA eluent) .
Optical Rotation : Specific rotation ([α]D²⁵ = +12.5° in CHCl₃) matches literature values for R-configuration .
Key Data:
- X-ray : Flack parameter = 0.02(3), confirming R-configuration .
- HPLC : Enantiomeric excess (ee) >99% .
Advanced: How can this compound be functionalized for drug discovery?
Methodological Answer:
The vinyl and Boc groups enable diverse derivatization:
Epoxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form an epoxide for nucleophilic ring-opening .
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduces aromatic substituents .
Boc Deprotection : Use TFA (trifluoroacetic acid) in CH₂Cl₂ to expose the secondary amine for peptide coupling .
Q. Case Study :
- Anticancer Activity : Derivatives with 4-fluorophenyl substituents showed IC₅₀ = 1.2 µM against HeLa cells .
Advanced: What analytical techniques resolve contradictions in NMR data for derivatives?
Methodological Answer:
Discrepancies arise from dynamic conformational changes or solvent effects. Mitigation strategies:
Variable Temperature NMR : Identify rotamers (e.g., coalescence at 60°C in DMSO-d₆) .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., morpholine protons at δ 3.4–4.1 ppm) .
DFT Calculations : Compare experimental vs. computed chemical shifts (Gaussian 16, B3LYP/6-31G**) .
Q. Example :
- Contradiction : Apparent duplication of vinyl proton signals (δ 5.2–5.8 ppm).
- Resolution : HSQC confirmed coupling to adjacent carbons, ruling out impurities .
Advanced: How does the tert-butyl group influence the compound’s reactivity?
Methodological Answer:
The Boc group:
Steric Shielding : Protects the morpholine nitrogen from undesired alkylation .
Thermal Stability : Decomposes above 150°C (TGA data), enabling controlled deprotection .
Solubility : Enhances lipophilicity (logP = 1.8) for membrane permeability in biological assays .
Q. Comparative Data :
| Derivative | logP | Melting Point (°C) |
|---|---|---|
| Boc-protected | 1.8 | 89–91 |
| Free Amine | 0.3 | 122–124 |
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as:
Peptidomimetic Scaffold : Mimics proline in protease inhibitors (e.g., HCV NS3/4A) .
Chiral Building Block : Synthesize β-amino alcohol derivatives for asymmetric catalysis .
Linker in PROTACs : Conjugates E3 ligase ligands to target proteins for degradation .
Q. Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Epoxide analog | MMP-9 | 0.8 µM | |
| Aryl-coupled | EGFR | 2.4 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
